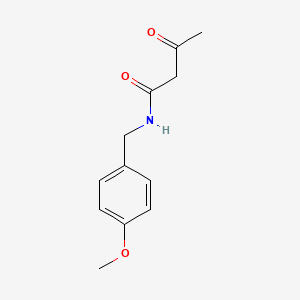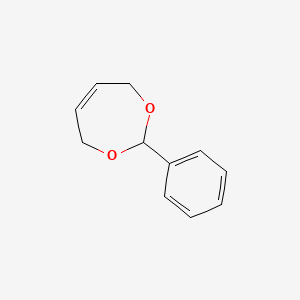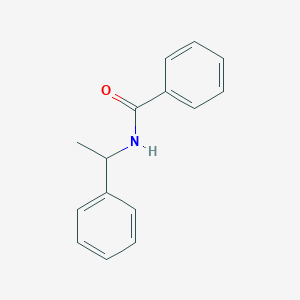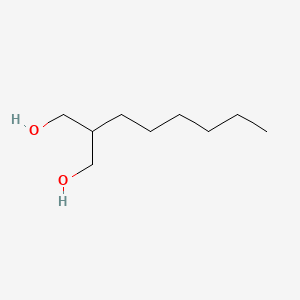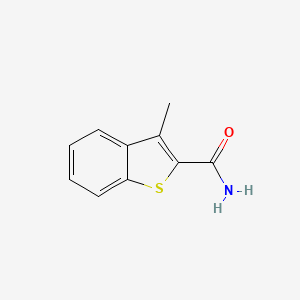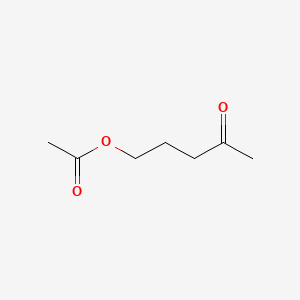
4-氧戊基乙酸酯
描述
4-Oxopentyl acetate is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as 5-(Acetyloxy)-2-pentanone, Acetic acid 4-oxopentyl ester, and γ-Acetylpropyl acetate .
Synthesis Analysis
A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed . This continuous flow manufacturing included two chemical transformations and an inline extraction step without intermediate purification and solvent exchange .Molecular Structure Analysis
4-Oxopentyl acetate contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
4-Oxopentyl acetate has a molecular weight of 144.168 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 85.4±22.7 °C .Relevant Papers The most relevant paper to 4-Oxopentyl acetate is “Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1” published in Organic Process Research & Development . The paper details the development of a fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1 .
科学研究应用
Synthesis of Vitamin B1
- Application Summary: 4-Oxopentyl acetate is used as an important intermediate in the synthesis of Vitamin B1 .
- Methods of Application: A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed. This continuous flow manufacturing included two chemical transformations .
- Results or Outcomes: The detailed outcomes of this process are not provided in the source. However, the process is significant as it contributes to the production of Vitamin B1 .
Oxetane-containing Compounds (OCC)
- Application Summary: 4-Oxopentyl acetate can be considered as a type of oxetane-containing compound (OCC). More than 600 different OCC are found in nature; they are produced by microorganisms, and also found in marine invertebrates and algae .
- Methods of Application: The methods of application are not specified in the source. However, it mentions that these compounds are produced by microorganisms and found in marine invertebrates and algae .
- Results or Outcomes: Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities .
Precursor for Nanoparticle Research
- Application Summary: Metal acetylacetonates, which can be derived from compounds like 4-Oxopentyl acetate, are used as precursors for nanoparticle research .
- Methods of Application: The specific methods of application are not specified in the source. However, it mentions that these compounds are used as precursors in nanoparticle research .
- Results or Outcomes: The outcomes of this process are not provided in the source. However, the process is significant as it contributes to the development of new materials and applications in organic syntheses .
属性
IUPAC Name |
4-oxopentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHGDMPUORRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199810 | |
| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxopentyl acetate | |
CAS RN |
5185-97-7 | |
| Record name | 5-(Acetyloxy)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5185-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005185977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopentyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTANONE, 5-(ACETYLOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


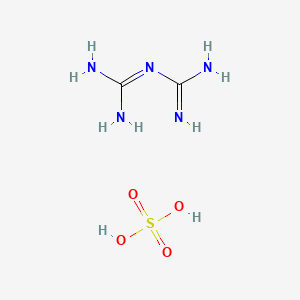
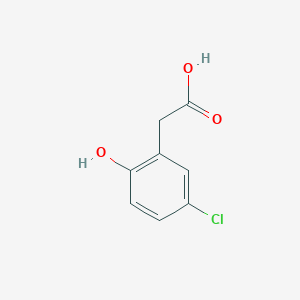
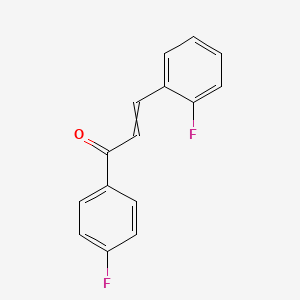
![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)
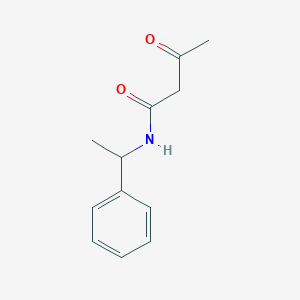
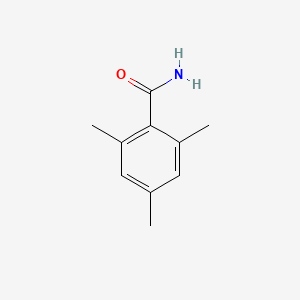
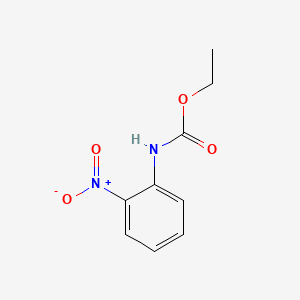
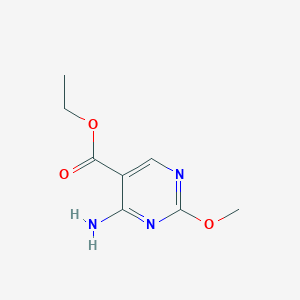
![3-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618928.png)
